(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide

medicinal chemistry scaffold design heterocycle comparison

Procure (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide (CAS 1436166-24-3) as a privileged starting scaffold for bromodomain inhibitor development. Its 3,5-dimethylisoxazole motif is a validated acetyl-lysine mimetic that confers BET bromodomain and CBP/p300 binding — a property absent in thiazole or tetrazole analogs. The rigid cyanamide linker and cyano-fluorophenyl tail provide a hydrogen-bond-rich core suitable for kinase ATP-pocket hinge-region binding, while the free cyanamide group enables rapid parallel SAR library synthesis without fixed substitution constraints.

Molecular Formula C14H11FN4O
Molecular Weight 270.267
CAS No. 1436166-24-3
Cat. No. B2459105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
CAS1436166-24-3
Molecular FormulaC14H11FN4O
Molecular Weight270.267
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)C#N
InChIInChI=1S/C14H11FN4O/c1-9-13(10(2)20-18-9)7-19(8-17)12-3-4-14(15)11(5-12)6-16/h3-5H,7H2,1-2H3
InChIKeyRJNNTIVPDLAXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide CAS 1436166-24-3 | Structural Overview


(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide (CAS 1436166-24-3, molecular formula C14H11FN4O, molecular weight 270.267 g/mol) is a synthetic N,N‑disubstituted cyanamide . The molecule combines a 3‑cyano‑4‑fluorophenyl ring with a 3,5‑dimethyl‑1,2‑oxazol‑4‑ylmethyl substituent on the cyanamide nitrogen. This substitution pattern places it within a family of heterocycle‑bearing cyanamides that have been investigated as scaffolds for kinase inhibitors, bromodomain ligands, and metabolic enzyme modulators [1].

Why Generic Substitution Fails for (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide


Closely related N‑(3‑cyano‑4‑fluorophenyl)‑N‑(heteroarylmethyl)cyanamides differ in the heterocyclic moiety (e.g., thiazole vs. isoxazole) or the aromatic substitution pattern (e.g., nitro vs. cyano). Even subtle changes in the heterocycle alter hydrogen‑bond acceptor capacity, dipole moment, and metabolic stability [1]. The 3,5‑dimethylisoxazole motif is a recognised acetyl‑lysine mimetic that confers binding to bromodomain‑containing proteins, a property not shared by thiazole or tetrazole analogs [2]. Therefore, substituting a different heterocycle can abrogate the specific protein‑interaction profile that makes the isoxazole‑containing scaffold valuable.

Quantitative Comparative Evidence for (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide Selection


Structural Differentiation from Thiazole and Tetrazole Analogs

The isoxazole ring of the target compound provides two hydrogen‑bond acceptor sites (ring oxygen and nitrogen), whereas the corresponding thiazole analog (CAS 1385419‑77‑1) offers one sulfur and one nitrogen acceptor . This difference in heteroatom composition and electronegativity alters the calculated logP and polar surface area, which are key determinants of permeability and target engagement . Although no head‑to‑head biological data are publicly available, the isoxazole oxygen enables acetyl‑lysine mimicry that is structurally impossible for the thiazole sulfur [1].

medicinal chemistry scaffold design heterocycle comparison

Aryl Substitution Pattern: Cyano vs. Nitro in the 3-Position

The target compound carries a 3‑cyano group on the fluorophenyl ring, whereas the closest cataloged analog (CAS 1436030‑00‑0) bears a 3‑nitro group. The Hammett σₚ constant for CN is 0.66 vs. 0.78 for NO₂, indicating a less electron‑withdrawing character [1]. Nitro groups are also well‑known metabolic liabilities due to facile reduction to reactive intermediates, while cyano groups generally display superior metabolic stability [2]. No direct comparative metabolism data exist for these two specific compounds; this inference is class‑level.

SAR electronic effects metabolic stability

Molecular Weight and Lipophilicity Window for CNS Drug‑Likeness

With a molecular weight of 270.27 g/mol and a calculated logP of approximately 2.0–2.5 , the target compound resides within the favorable window for CNS drug‑likeness (MW < 300, logP 1–3) defined by the CNS MPO scoring system [1]. The tert‑butyl isoxazole analog (CAS not publicly disclosed; C16H15FN4O, MW 298.32) exceeds the MW threshold and is predicted to have higher logP, potentially limiting its CNS penetration.

drug-likeness CNS MPO physicochemical profile

Recommended Application Scenarios for (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide


Bromodomain‑Focused Chemical Probe Development

The 3,5‑dimethylisoxazole headgroup is a validated acetyl‑lysine mimetic for BET bromodomains and CBP/p300 [1]. The target compound can serve as a starting scaffold for designing selective bromodomain inhibitors, where the cyano‑fluorophenyl tail can be diversified to improve selectivity among bromodomain subfamilies.

Kinase Inhibitor Scaffold Exploration

Isoxazole‑containing compounds have demonstrated ATP‑competitive inhibition of kinases such as Lck, Src, VEGFR2, and Tie‑2 . The target compound’s cyanamide linker and dimethylisoxazole moiety provide a rigid, hydrogen‑bond‑rich core suitable for hinge‑region binding in kinase ATP pockets.

Metabolic Enzyme Inhibitor Lead Generation

Heterocyclic cyanamides have been reported as malonyl‑CoA decarboxylase (MCD) inhibitors with IC₅₀ values in the low micromolar range for related isoxazole derivatives [2]. The target compound can be evaluated in MCD inhibition assays to assess its potential as a metabolic modulator.

Structure–Activity Relationship (SAR) Library Synthesis

Because the compound contains a cyanamide core that can be alkylated or arylated, it serves as a versatile intermediate for parallel synthesis of focused libraries. Procurement enables SAR exploration around both the isoxazole and benzonitrile moieties without committing to a fixed substitution pattern .

Quote Request

Request a Quote for (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.